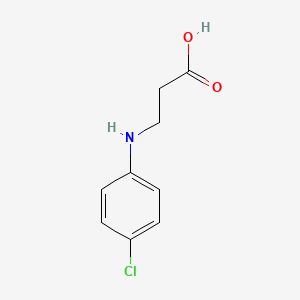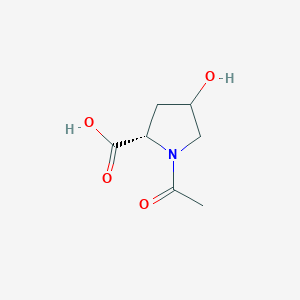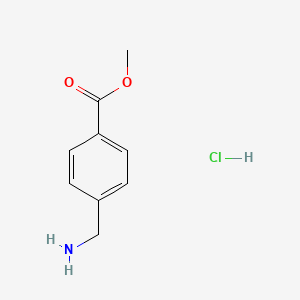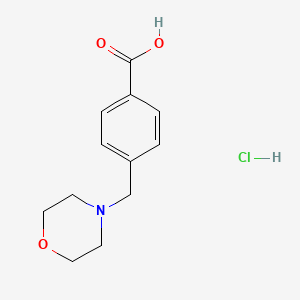
2,4-Dichloro-5-fluoronitrobenzene
概要
説明
2,4-Dichloro-5-fluoronitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2. It is a white crystalline solid that is soluble in various organic solvents such as dimethylformamide, dichloromethane, and dichloroethane . This compound is primarily used as an intermediate in the synthesis of other organic compounds .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-fluoronitrobenzene can be synthesized through a series of substitution reactions starting from nitrobenzeneOne common method involves the nitration of 2,3-dichlorofluorobenzene using nitric acid and sulfuric acid, followed by chlorination and fluorination steps .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and halogenation reactions. The use of mixed acids (nitric acid and sulfuric acid) and chlorination catalysts is common to achieve high yields and selectivity .
化学反応の分析
Types of Reactions
2,4-Dichloro-5-fluoronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Halogenation: Further halogenation can occur under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Halogenation: Chlorine or bromine in the presence of a halogenation catalyst
Major Products Formed
Aminated Products: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions
科学的研究の応用
2,4-Dichloro-5-fluoronitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
Pharmaceuticals: In the development of active pharmaceutical ingredients.
Agricultural Chemicals: As a precursor for synthesizing pesticides and herbicides
作用機序
The mechanism of action of 2,4-Dichloro-5-fluoronitrobenzene involves its reactivity as an electrophile due to the presence of electron-withdrawing groups (nitro, chloro, and fluoro). These groups make the benzene ring highly reactive towards nucleophiles, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
Similar Compounds
- 2,4-Difluoro-5-chloronitrobenzene
- 2,4-Dichloro-5-nitrobenzene
- 2,4-Difluoro-5-nitrobenzene
Uniqueness
2,4-Dichloro-5-fluoronitrobenzene is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination allows for specific applications in organic synthesis and industrial processes .
特性
IUPAC Name |
1,5-dichloro-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHSFBFELYEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371634 | |
| Record name | 2,4-Dichloro-5-fluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-59-1 | |
| Record name | 2,4-Dichloro-5-fluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-fluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



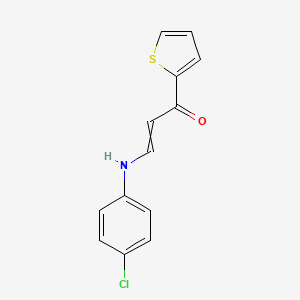
![[(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA](/img/structure/B1301530.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)





